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Introduction
Aplaviroc (formerly GW-873140) is a noncompetitive, allosteric antagonist of the C-C

chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic

strains of Human Immunodeficiency Virus (HIV) into host cells, primarily CD4+ T lymphocytes

and monocytes. By binding to CCR5, Aplaviroc induces a conformational change in the

receptor that prevents its interaction with the HIV envelope glycoprotein gp120, thereby

inhibiting viral entry and replication. Understanding the relationship between Aplaviroc
concentration and the extent of CCR5 receptor occupancy (RO) is crucial for assessing its

pharmacodynamic profile and therapeutic potential.

This document provides a detailed protocol for determining Aplaviroc-mediated CCR5

receptor occupancy on primary human peripheral blood mononuclear cells (PBMCs) using a

flow cytometry-based competitive binding assay.

Principle of the Assay
The assay is based on the principle of competitive displacement of a fluorochrome-conjugated

monoclonal antibody (mAb) specific for CCR5 by Aplaviroc. The selected anti-CCR5 mAb,

clone 45531, binds to an epitope on the CCR5 receptor that is blocked by the allosteric
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conformational change induced by Aplaviroc.[1] Therefore, the degree of reduction in the

binding of the anti-CCR5 mAb 45531 is directly proportional to the percentage of receptors

occupied by Aplaviroc. By measuring the mean fluorescence intensity (MFI) of the anti-CCR5

mAb staining in the presence of varying concentrations of Aplaviroc, the percentage of

receptor occupancy can be calculated.

Signaling Pathway and Mechanism of Action
Aplaviroc does not directly compete with the natural chemokine ligands of CCR5 (e.g.,

RANTES, MIP-1α, MIP-1β) or the HIV gp120 for the same binding site. Instead, it binds to a

transmembrane pocket of the receptor, inducing a conformational change that is transmitted to

the extracellular loops of CCR5. This altered conformation is no longer recognized by gp120,

thus preventing viral entry.
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Caption: Aplaviroc binds to an allosteric site on the CCR5 receptor, inducing a conformational

change that prevents HIV gp120 binding and subsequent viral entry.

Experimental Protocol
Materials and Reagents

Cells: Freshly isolated or cryopreserved human peripheral blood mononuclear cells

(PBMCs).

Aplaviroc: Stock solution of known concentration, dissolved in an appropriate solvent (e.g.,

DMSO).

Primary Antibodies:

Anti-Human CD4 (e.g., clone RPA-T4), conjugated to a fluorochrome (e.g., FITC, APC).

Anti-Human CCR5 (clone 45531), unconjugated or conjugated to a fluorochrome (e.g.,

PE).

Secondary Antibody (if required): Fluorochrome-conjugated anti-mouse IgG antibody if using

an unconjugated primary anti-CCR5 mAb.

Buffers:

Phosphate-Buffered Saline (PBS).

Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium

Azide).

Red Blood Cell Lysis Buffer (if using whole blood).

Viability Dye: (e.g., Propidium Iodide, 7-AAD).

Equipment
Flow Cytometer (equipped with appropriate lasers for the chosen fluorochromes).

Laminar Flow Hood.
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Centrifuge.

Vortex Mixer.

Pipettes and tips.

96-well plates or flow cytometry tubes.

Experimental Workflow

Receptor Occupancy Assay Workflow
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3. Incubate with Aplaviroc
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4. Stain with anti-CD4 and
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5. Wash cells

6. Acquire data on
flow cytometer

7. Analyze data and
calculate % RO
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Caption: Workflow for determining Aplaviroc receptor occupancy by flow cytometry.

Detailed Method
PBMC Isolation:

Isolate PBMCs from fresh, anticoagulated whole blood using density gradient

centrifugation (e.g., Ficoll-Paque).

Alternatively, thaw cryopreserved PBMCs according to standard laboratory procedures.

Wash the isolated PBMCs twice with PBS and resuspend in Flow Cytometry Staining

Buffer.

Perform a cell count and assess viability. Adjust the cell concentration to 1 x 10^7

cells/mL.

Aplaviroc Incubation:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well plate or

into flow cytometry tubes.

Prepare serial dilutions of Aplaviroc in Flow Cytometry Staining Buffer to achieve the

desired final concentrations (e.g., 0.01 nM to 100 nM).

Add the Aplaviroc dilutions to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Include a "no drug" control (vehicle only) to determine maximum antibody binding (0%

occupancy).

Include a "saturating drug" control (high concentration of Aplaviroc, e.g., 1 µM) to

determine minimal antibody binding (100% occupancy).

Antibody Staining:
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Without washing, add the pre-titrated anti-CD4 and anti-CCR5 (clone 45531) antibodies to

the cell suspension.

Incubate for 30 minutes at 4°C in the dark.

If using an unconjugated primary anti-CCR5 antibody, wash the cells twice with staining

buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30

minutes at 4°C in the dark.

Washing and Final Preparation:

Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at

300-400 x g for 5 minutes between washes.

Resuspend the final cell pellet in 200-300 µL of Flow Cytometry Staining Buffer.

Add a viability dye just prior to analysis if desired.

Flow Cytometry Analysis:

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-

100,000 events in the lymphocyte gate).

Use appropriate compensation controls to correct for spectral overlap between

fluorochromes.

Gating Strategy
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Flow Cytometry Gating Strategy
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2. Gate on Singlets
(FSC-H vs FSC-A)

3. Gate on Live Cells
(Viability Dye-)

4. Gate on CD4+ Cells
(CD4 vs SSC)

5. Determine CCR5 MFI
on CD4+ population
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Caption: Gating strategy to identify CD4+ T cells for CCR5 MFI measurement.

Data Analysis and Calculation of Receptor Occupancy
For each sample, determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5

staining on the CD4+ T cell population.

Calculate the percentage of receptor occupancy (% RO) using the following formula:

% RO = [1 - (MFIsample - MFImin) / (MFImax - MFImin)] x 100

Where:

MFIsample is the MFI of the anti-CCR5 staining in the presence of a given concentration

of Aplaviroc.
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MFImax is the MFI of the anti-CCR5 staining in the absence of Aplaviroc (0%

occupancy).

MFImin is the MFI of the anti-CCR5 staining in the presence of a saturating concentration

of Aplaviroc (100% occupancy).

Data Presentation
In Vitro Receptor Occupancy
The following table presents representative data for the concentration-dependent receptor

occupancy of Aplaviroc on CD4+ T cells in vitro.

Aplaviroc Concentration
(nM)

Mean Fluorescence
Intensity (MFI) of anti-
CCR5 (clone 45531)

% Receptor Occupancy

0 (Vehicle Control) 1500 0%

0.1 1200 22%

1 750 56%

10 350 85%

100 200 96%

1000 (Saturating) 150 100%

Clinical Receptor Occupancy
Clinical studies have provided insights into the in vivo receptor occupancy of Aplaviroc.

Time Point Aplaviroc Dose
Mean CCR5 Receptor
Occupancy

2-3 hours post-dose Multiple Dosing Regimens >98%[1]

Drug washout period Multiple Dosing Regimens
>100 hours to reach 50%

occupancy[1]
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Conclusion
This flow cytometry-based protocol provides a robust and quantitative method for determining

the receptor occupancy of Aplaviroc on its target CCR5-expressing cells. The assay is a

valuable tool for preclinical and clinical studies to establish a clear relationship between drug

concentration, target engagement, and antiviral activity. The use of the specific monoclonal

antibody, clone 45531, which is selectively inhibited by Aplaviroc, is a key feature of this

protocol.[1] By carefully following this protocol, researchers can obtain reliable data to inform

the development and clinical application of Aplaviroc and other CCR5 antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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